molecular formula C7H11B B1655334 3-(Bromomethyl)cyclohexene CAS No. 34825-93-9

3-(Bromomethyl)cyclohexene

Cat. No. B1655334
CAS RN: 34825-93-9
M. Wt: 175.07 g/mol
InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)cyclohexene” is a chemical compound with the molecular formula C7H11Br . It is also known by other names such as “Bromocyclohexylmethane” and "Cyclohexylmethyl bromide" . It is used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

“3-(Bromomethyl)cyclohexene” is synthesized by the bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a catalytic amount of benzoyl peroxide as a radical initiator.


Molecular Structure Analysis

The molecular weight of “3-(Bromomethyl)cyclohexene” is 175.066 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In terms of chemical reactions, there are discussions on how “3-bromocyclohexene” can be converted to cyclohexane . It is suggested that acid (and probably heat) is needed for the top reaction to give elimination. It is also possible with the correct choice of catalyst to reduce the alkyl halide by hydrogenation .


Physical And Chemical Properties Analysis

“3-(Bromomethyl)cyclohexene” has a density of 1.3±0.1 g/cm3, a boiling point of 188.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.8±3.0 kJ/mol and a flash point of 64.5±10.2 °C .

Mechanism of Action

Target of Action

The primary target of 3-(Bromomethyl)cyclohexene is the carbon-carbon double bond present in alkenes . The bromine atom in the compound is highly reactive and seeks to form a bond with the carbon atoms in the alkene .

Mode of Action

The mode of action of 3-(Bromomethyl)cyclohexene involves an electrophilic addition reaction . The bromine atom in the compound is highly polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule . This interaction leads to the formation of a bromonium ion, which is then attacked by a bromide ion, leading to the opening of the 3-ring and formation of the trans product .

Biochemical Pathways

The biochemical pathway affected by 3-(Bromomethyl)cyclohexene is the electrophilic addition reaction pathway . This pathway involves the addition of a polarizable molecule (like bromine) to an alkene, resulting in the formation of a new compound . The downstream effects of this pathway include the formation of various organic compounds, depending on the specific alkene and electrophile involved .

Result of Action

The result of the action of 3-(Bromomethyl)cyclohexene is the formation of a new compound through an electrophilic addition reaction . Specifically, when 3-(Bromomethyl)cyclohexene reacts with an alkene, a bromonium ion is formed, which is then attacked by a bromide ion to form a new compound .

Action Environment

The action of 3-(Bromomethyl)cyclohexene can be influenced by various environmental factors. For instance, the presence of heat or acid can facilitate the reaction . Additionally, the reaction is sensitive to light, which can induce the formation of free radicals . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environmental conditions.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist .

Future Directions

There are ongoing discussions and research on the conversion of “3-bromocyclohexene” to other compounds . Future directions could involve exploring more efficient synthesis methods and investigating its potential applications in various fields.

properties

IUPAC Name

3-(bromomethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIHSPUUCHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858808
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)cyclohexene

CAS RN

34825-93-9
Record name 3-(Bromomethyl)cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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